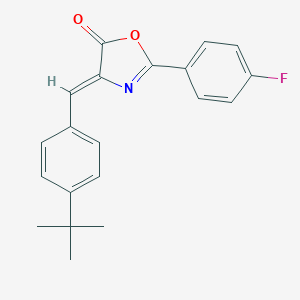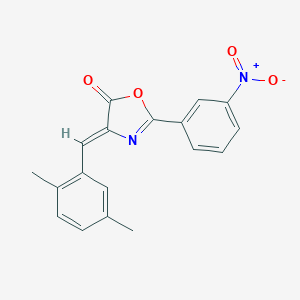![molecular formula C18H19ClN6O2 B401643 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B401643.png)
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core, a chlorobutenyl side chain, and a phenylethylidene hydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with a purine derivative and introduce the chlorobutenyl side chain through a substitution reaction. The phenylethylidene hydrazino group can be added via a condensation reaction with an appropriate hydrazine derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different side chains or functional groups.
Wissenschaftliche Forschungsanwendungen
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- 4-nitrobenzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Uniqueness
What sets 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H19ClN6O2 |
|---|---|
Molekulargewicht |
386.8g/mol |
IUPAC-Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-11(19)9-10-25-14-15(24(3)18(27)21-16(14)26)20-17(25)23-22-12(2)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,20,23)(H,21,26,27)/b11-9-,22-12+ |
InChI-Schlüssel |
VGTCDNAPZNIXNN-VBWGNYHVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
Isomerische SMILES |
C/C(=C/CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl |
Kanonische SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)

![2-chloro-4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl acetate](/img/structure/B401566.png)
![2-chloro-6-ethoxy-4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401567.png)

![2-chloro-6-ethoxy-4-[(2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401573.png)

![[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-chloro-6-ethoxyphenyl] acetate](/img/structure/B401576.png)






